Monodemethylmethoxychlor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

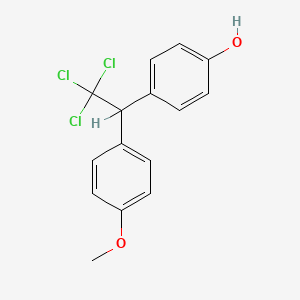

Monodemethylmethoxychlor is a derivative of methoxychlor, a synthetic organochlorine compound. Methoxychlor was widely used as an insecticide before being banned due to its environmental persistence and potential endocrine-disrupting effects . This compound is formed through the demethylation of methoxychlor and retains some of its parent compound’s properties.

Métodos De Preparación

Monodemethylmethoxychlor can be synthesized through the demethylation of methoxychlor. The process involves the use of specific enzymes, such as cytochrome P450 isoforms, which catalyze the O-demethylation reaction

Análisis De Reacciones Químicas

Monodemethylmethoxychlor undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert it to less chlorinated compounds.

Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Biodegradation and Environmental Applications

Bioremediation Potential

Monodemethylmethoxychlor has been studied for its role in the biodegradation of methoxychlor in contaminated environments. Research indicates that specific bacterial strains can effectively degrade methoxychlor through processes such as O-demethylation and oxidative dechlorination. For instance, Bradyrhizobium sp. strain 17-4 has been isolated from river sediment, demonstrating a high capacity for degrading methoxychlor into less harmful metabolites . This degradation pathway is crucial for bioremediation efforts in polluted water bodies.

Table 1: Degradation Pathways of Methoxychlor by Bradyrhizobium sp. strain 17-4

| Reaction Type | Intermediate Products | Final Products |

|---|---|---|

| O-Demethylation | Monophenolic derivative (Mono-OH) | Bis-phenolic derivative (Bis-OH) |

| Oxidative Dechlorination | Various non-chlorinated derivatives | Polar degradation products |

Toxicological Studies

Endocrine Disruption and Reproductive Toxicity

this compound exhibits endocrine-disrupting properties, which have been studied extensively in various animal models. Notably, studies on Xenopus laevis (African clawed frog) have shown that exposure to methoxychlor and its metabolites can lead to developmental abnormalities, including impaired tail resorption and thyroid gland hyperplasia . These findings highlight the compound's potential impact on amphibian populations and raise concerns regarding its ecological effects.

Case Study: Effects on Frog Development

An 18-day metamorphic assay revealed that methoxychlor inhibited tail resorption in a concentration-dependent manner, with significant effects observed at concentrations as low as 0.1 mg/l . This study underscores the importance of assessing the developmental impacts of environmental contaminants on amphibians.

Pharmacological Implications

Potential Therapeutic Applications

Research into this compound's pharmacological effects has identified its potential as an agent influencing reproductive health. Studies indicate that this compound may inhibit follicular growth and induce atresia in baboon antral follicles at lower concentrations than its parent compound, methoxychlor . This suggests that this compound may be more potent than previously understood.

Table 2: Effects of Methoxychlor and Its Metabolites on Follicular Growth

| Compound | Concentration Range (µg/ml) | Effect on Follicles |

|---|---|---|

| Methoxychlor | 1-100 | Inhibition of growth |

| This compound | 0.1-10 | Induction of atresia |

| Bis-OH (HPTE) | 0.1-10 | Induction of atresia |

Epigenetic Research

Transgenerational Effects

Recent studies have explored the epigenetic impacts of this compound, particularly its potential to promote transgenerational inheritance of diseases. Research involving gestating rats exposed to methoxychlor revealed significant epigenetic changes that could affect subsequent generations . Such findings are critical for understanding long-term ecological and health implications of pesticide exposure.

Mecanismo De Acción

Monodemethylmethoxychlor exerts its effects through interactions with cytochrome P450 enzymes, particularly CYP3A4, CYP2C19, and CYP1A2 . These enzymes catalyze the O-demethylation of methoxychlor, converting it into this compound. The compound can then interact with estrogen receptors, leading to endocrine-disrupting effects . The molecular targets and pathways involved include the constitutive androstane receptor system and other nuclear receptors .

Comparación Con Compuestos Similares

Monodemethylmethoxychlor is similar to other methoxychlor metabolites, such as bis-(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) and bis-(p-hydroxyphenyl)-1,1,1-dichloroethane (HPDE) . These compounds share similar metabolic pathways and toxicological profiles. this compound is unique in its specific interactions with cytochrome P450 enzymes and its distinct metabolic products .

Propiedades

Número CAS |

28463-03-8 |

|---|---|

Fórmula molecular |

C15H13Cl3O2 |

Peso molecular |

331.6 g/mol |

Nombre IUPAC |

4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]phenol |

InChI |

InChI=1S/C15H13Cl3O2/c1-20-13-8-4-11(5-9-13)14(15(16,17)18)10-2-6-12(19)7-3-10/h2-9,14,19H,1H3 |

Clave InChI |

BUZUQNXGKRJIJT-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl |

SMILES canónico |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl |

Key on ui other cas no. |

124042-16-6 28463-03-8 |

Sinónimos |

1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane mono-hydroxy methoxychlor mono-hydroxy MXC mono-OH mono-OH-M |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.